molecular formula C8H5ClF3NO2 B1378975 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1393573-59-5

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B1378975
CAS No.: 1393573-59-5
M. Wt: 239.58 g/mol
InChI Key: QZNXKDWZBWJDBV-UHFFFAOYSA-N
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Description

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid is an organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group at positions 6 and 4, respectively, and an acetic acid moiety at position 2

Biochemical Analysis

Biochemical Properties

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting the cell’s ability to respond to external stimuli. Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This binding often involves interactions with amino acid residues within the enzyme’s active site, resulting in conformational changes that affect the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound can inhibit key enzymes, leading to changes in the levels of various metabolites. These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may preferentially accumulate in certain tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.

    Esterification: The pyridine derivative undergoes esterification with an appropriate reagent to form an ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the acetic acid moiety.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid.

    4-(Trifluoromethyl)pyridine: A related compound with similar chemical properties but lacking the chloro and acetic acid groups.

    2-(Trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group at position 2 instead of 4.

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXKDWZBWJDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 3
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 4
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 5
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 6
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid

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